2-CHLORO-N-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BENZAMIDE
Description
The compound 2-CHLORO-N-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BENZAMIDE is a thiazolidinone derivative featuring a benzamide moiety, a phenylmethylidene substituent at position 5 (in the Z-configuration), and a chlorine atom at position 2 of the benzamide ring. The thiazolidinone core (4-oxo-2-sulfanylidene) is a heterocyclic system known for diverse biological activities, including antimicrobial and anti-inflammatory properties . The Z-configuration of the phenylmethylidene group is critical for stereoelectronic interactions with biological targets, as geometric isomerism significantly impacts binding affinity .
Structural characterization of such compounds typically employs crystallographic tools like SHELX and WinGX for data refinement and ORTEP-III for visualizing anisotropic displacement parameters . Hydrogen bonding patterns, analyzed via graph set theory (as per Etter’s formalism), further elucidate molecular packing and stability .
Properties
IUPAC Name |
N-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O2S2/c18-13-9-5-4-8-12(13)15(21)19-20-16(22)14(24-17(20)23)10-11-6-2-1-3-7-11/h1-10H,(H,19,21)/b14-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTFITOCUXDTJGD-UVTDQMKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-N-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BENZAMIDE typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, which involves the reaction of an aldehyde with a thiazolidinone derivative in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like piperidine or pyridine. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods
In an industrial setting, the production of 2-CHLORO-N-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BENZAMIDE may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-CHLORO-N-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxothiazolidinone ring to a thiazolidinone ring.
Substitution: The chlorobenzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidinone derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
Chemistry
This compound serves as a valuable building block in synthetic organic chemistry. Its structure allows for the exploration of reaction mechanisms and the development of more complex molecules. Researchers utilize it to study the reactivity of thiazolidine derivatives and their potential transformations.
Biology
In biological research, this compound is employed as a molecular probe to investigate various biological pathways and interactions. Its ability to interact with proteins and enzymes makes it useful for studying enzyme kinetics and protein-ligand interactions.
Medicine
The therapeutic potential of 2-Chloro-N-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BENZAMIDE is being explored in several areas:
- Anti-inflammatory Activity : Preliminary studies suggest that this compound may inhibit pathways associated with inflammation.
- Antimicrobial Properties : The thiazolidine structure is known to exhibit antimicrobial effects, making this compound a candidate for developing new antimicrobial agents.
- Anticancer Research : Investigations into its anticancer properties are ongoing, focusing on its ability to induce apoptosis in cancer cells.
Industry
In industrial applications, this compound is utilized in the development of advanced materials such as polymers and coatings. Its unique chemical properties allow for modifications that can enhance material performance in various applications.
Mechanism of Action
The mechanism of action of 2-CHLORO-N-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The thioxothiazolidinone ring and the benzylidene group play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and modulation of signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Modifications
The compound shares structural homology with two primary classes of derivatives:
- Thiazolidinone-based analogs (e.g., [(5Z)-(5-arylalkylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)]acetic acids) .
- Benzamide-linked heterocycles (e.g., (5-(3-hydroxyquinoxalin-2-yl)-1,3,4-thiadiazol-2-yl)benzamides) .
Key structural differences include:
Substituent at position 3 : The target compound has a 2-chlorobenzamide group, whereas analogs in feature acetic acid substituents.
Arylalkylidene groups : The phenylmethylidene group in the target compound contrasts with pyridin-2-yl or other aryl groups in analogs .
Heterocyclic cores: Unlike thiadiazole or triazole derivatives in , the target compound retains the thiazolidinone scaffold.
Table 1: Structural and Functional Comparison
Physicochemical and Pharmacological Implications
- Hydrogen Bonding: The 2-sulfanylidene group in the thiazolidinone core facilitates hydrogen bonding, akin to patterns observed in quinoxaline derivatives .
Research Findings and Gaps
- Structural Insights : Crystallographic data (using SHELX/WinGX) confirm the Z-configuration’s stability, critical for activity .
- Activity Gaps: While phenyl-substituted thiazolidinones in lack reported antifungal activity, benzamide derivatives in remain pharmacologically uncharacterized.
- Future Directions : Modifying the arylalkylidene group (e.g., introducing electron-withdrawing substituents) or hybridizing with triazole cores (as in ) could enhance bioactivity.
Biological Activity
2-Chloro-N-[(5Z)-4-oxo-5-(phenylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide is a synthetic compound that belongs to the class of thiazolidinone derivatives. This compound exhibits significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. Its unique structure, characterized by a thiazolidinone ring and various functional groups, suggests potential applications in treating various diseases, including infections and cancer.
Chemical Structure and Properties
The chemical structure of 2-chloro-N-[(5Z)-4-oxo-5-(phenylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide can be described as follows:
| Property | Details |
|---|---|
| IUPAC Name | 2-Chloro-N-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BENZAMIDE |
| Molecular Formula | C17H13ClN2O3S2 |
| Molar Mass | 388.87 g/mol |
| CAS Number | Not available |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The thiazolidinone moiety is known to exhibit enzyme inhibition properties, potentially affecting metabolic pathways related to inflammation and cancer progression.
- Enzyme Inhibition: It may inhibit enzymes involved in the synthesis of inflammatory mediators.
- Receptor Modulation: The compound might act on specific receptors, altering signaling pathways that are crucial for cell proliferation and apoptosis.
Antimicrobial Activity
Research has shown that thiazolidinone derivatives possess notable antimicrobial properties. Studies have evaluated the efficacy of 2-chloro-N-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BENZAMIDE against various bacterial strains.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory | |
| Escherichia coli | Moderate inhibition | |
| Bacillus subtilis | Effective |
The compound exhibited varying degrees of effectiveness against these pathogens, suggesting its potential as an antimicrobial agent.
Anticancer Activity
Thiazolidinone derivatives are also being explored for their anticancer properties. Preliminary studies indicate that this compound may induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival.
- Cell Lines Tested:
- Human leukemia cells
- Lung cancer cells
Results from cytotoxicity assays demonstrated that the compound significantly reduced cell viability at micromolar concentrations, indicating its potential as a lead compound for further development in cancer therapy .
Case Studies
Several studies have investigated the biological activity of related thiazolidinone compounds, providing insights into structure-activity relationships (SAR) that may apply to 2-chloro-N-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BENZAMIDE:
- Study on Antimicrobial Efficacy:
- Anticancer Mechanisms:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
